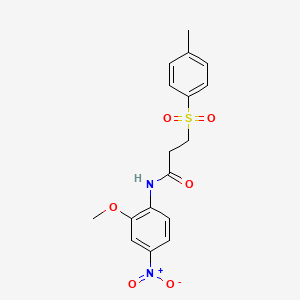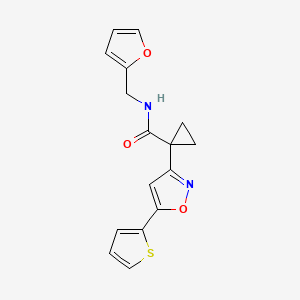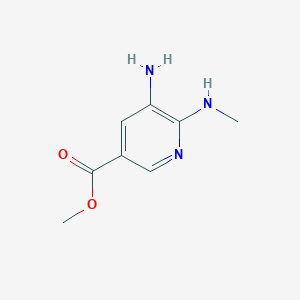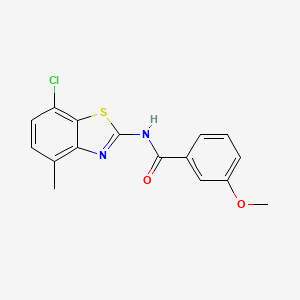![molecular formula C8H9F2N3O B2390323 N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305297-52-1](/img/structure/B2390323.png)
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are important areas of research.
Mécanisme D'action
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide acts as a dual inhibitor of the enzymes HDAC6 and HSP90, which are involved in various cellular processes including protein folding, degradation, and transport. By inhibiting these enzymes, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide disrupts the normal functioning of cancer cells and immune cells, leading to cell death or immune modulation.
Biochemical and Physiological Effects:
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of immune cell function, and neuroprotection in animal models of neurodegenerative diseases. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is its dual inhibition of HDAC6 and HSP90, which allows for a more targeted approach to cancer therapy and immune modulation. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is its relatively low potency compared to other HDAC6 and HSP90 inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide. One area of focus is the development of more potent analogs of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide that can be used in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide and its effects on various cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide in humans, and to determine its potential as a therapeutic agent in various medical fields.
Méthodes De Synthèse
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide can be synthesized by reacting 1-(2,2-Difluoroethyl)pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with propargylamine to yield N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been studied for its potential therapeutic applications in various medical fields, including oncology, neurology, and immunology. In preclinical studies, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has shown promise as an inhibitor of cancer cell growth and as a modulator of immune cell function. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-2-8(14)11-7-3-4-13(12-7)5-6(9)10/h2-4,6H,1,5H2,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPDNOUFPEPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN(C=C1)CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)
![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)


![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)




![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)